4-(Chloromethyl)phenyl isocyanate
Overview
Description
4-(Chloromethyl)phenyl isocyanate is an aryl isocyanate . It is reported to participate in the anomeric O-acylation of Kdo . The molecular formula is C8H6ClNO and the molecular weight is 167.59 .
Molecular Structure Analysis
The molecular structure of 4-(Chloromethyl)phenyl isocyanate consists of a benzene ring with a chloromethyl (ClCH2-) and an isocyanate (NCO) group attached . The N=C=O linkage is nearly linear .Chemical Reactions Analysis
While specific chemical reactions involving 4-(Chloromethyl)phenyl isocyanate are not available, isocyanates in general can react with water and other small molecules like alcohols and amines . This is of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .Physical And Chemical Properties Analysis
4-(Chloromethyl)phenyl isocyanate is a solid with a melting point of 32-33 °C (lit.) and a density of 1.216 g/mL at 25 °C (lit.) . It has a boiling point of 115-117°C at 10mm . The compound is sensitive to moisture .Scientific Research Applications
Synthesis and Polymerization
- Polyurethane Production: 4-(Chloromethyl)phenyl isocyanate and similar compounds are used in polyurethane production. Impurities like aryl isocyanide dichlorides are formed in the later stages of these production chains (Callison et al., 2012).
- Polymer Synthesis: Studies have shown the application of isocyanates in the synthesis of polymers. For instance, phenyl isocyanate derivatives are used to create polymers with specific optical properties (Hino, Maeda, & Okamoto, 2000).
Chemical Synthesis and Modifications
- Organometallic Compounds: Research on organometallic compounds includes the reaction of chloromethyl compounds with magnesium, producing compounds like 3-methyl-3-butenylmagnesium chloride, with further reaction possibilities including phenyl isocyanate (McCaffery & Shalaby, 1965).
- Grignard Reagents: Isocyanates are used in reactions involving Grignard reagents, offering pathways for synthesizing various organic compounds (McCaffery & Shalaby, 1965).
Electrolyte Additives for Batteries
- Improved Battery Performance: Aromatic isocyanates, like phenyl isocyanate, have been used as additives in electrolytes to improve the performance of lithium-ion batteries. They help reduce initial irreversible capacities and enhance cycleability (Zhang, 2006).
Forensic Science
- Latent Fingerprint Detection: Modified silica nanoparticles using compounds like 4-(Chloromethyl)phenyltrichlorosilane have been developed for sensitive and selective latent fingerprint detection, showcasing a forensic application (Huang et al., 2015).
Safety And Hazards
This compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is dangerous and can cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
Future Directions
properties
IUPAC Name |
1-(chloromethyl)-4-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-5-7-1-3-8(4-2-7)10-6-11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYMZHLTKVXPQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369845 | |
Record name | 4-(Chloromethyl)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)phenyl isocyanate | |
CAS RN |
29173-65-7 | |
Record name | 4-(Chloromethyl)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Chloromethyl)phenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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